6-methoxy-1-methyl-1H-indole
Overview
Description
6-Methoxy-1-methyl-1H-indole is a compound characterized by the presence of a methoxy group attached to an indole ring. This compound is known for its presence in various natural products and pharmaceuticals. It is a white to off-white crystalline powder with the chemical formula C10H11NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-methyl-1H-indole can be achieved through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group or the indole ring itself can be subject to oxidation reactions.
Grignard Reaction: Under suitable conditions, a Grignard reagent might react with the substrate.
Alkylation/Acylation: The indole nitrogen or other positions might be susceptible to alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, Grignard reagents for Grignard reactions, and alkylating or acylating agents for alkylation or acylation reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while alkylation or acylation reactions may produce alkylated or acylated indole compounds.
Scientific Research Applications
6-Methoxy-1-methyl-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The specific details of its mechanism of action depend on the biological activity being studied. For example, its antioxidant properties may involve the scavenging of free radicals, while its anti-inflammatory effects may involve the inhibition of inflammatory pathways .
Comparison with Similar Compounds
6-Methoxy-1-methyl-1H-indole can be compared with other similar compounds, such as:
6-Methoxyindole: Similar in structure but lacks the methyl group at the nitrogen position.
1-Methylindole: Similar in structure but lacks the methoxy group.
Indole: The parent compound without any substituents.
The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-1-methylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXLVGZNOINAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406472 | |
Record name | 6-methoxy-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-17-8 | |
Record name | 6-methoxy-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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